molecular formula C19H19N3O2 B2643231 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide CAS No. 899952-27-3

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide

Cat. No.: B2643231
CAS No.: 899952-27-3
M. Wt: 321.38
InChI Key: BMGRWJBMXOJKAV-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a suitable phenylbutanamide derivative. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and the presence of catalysts like triethylamine. The reaction is usually carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a phthalazinone moiety with a phenylbutanamide group makes it a versatile compound in various research fields .

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-18(12-6-9-14-7-2-1-3-8-14)20-13-17-15-10-4-5-11-16(15)19(24)22-21-17/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGRWJBMXOJKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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